N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyphenethylamine with a thiazolidinone derivative under controlled conditions. The reaction may require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the thioxo group would yield thiol derivatives.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring and thiophene moiety may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)propanamide: A simpler analog with similar hydroxyphenyl and amide functionalities.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure, often explored for their biological activities.
Thiophene derivatives: Compounds containing the thiophene moiety, known for their electronic properties.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring, thiophene moiety, and hydroxyphenyl group in a single molecule allows for diverse interactions and applications, setting it apart from simpler analogs and related compounds.
Properties
Molecular Formula |
C19H18N2O3S3 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O3S3/c22-14-5-3-13(4-6-14)7-9-20-17(23)8-10-21-18(24)16(27-19(21)25)12-15-2-1-11-26-15/h1-6,11-12,22H,7-10H2,(H,20,23)/b16-12- |
InChI Key |
HVYLIMURHCKTCX-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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